molecular formula C11H18O3 B14183695 Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester CAS No. 834900-70-8

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester

Cat. No.: B14183695
CAS No.: 834900-70-8
M. Wt: 198.26 g/mol
InChI Key: WNSFTGHWCVBPTN-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C12H20O3. This compound is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a methyl ester group and three methyl substituents on the cyclohexane ring. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanemethanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid, methyl ester: Similar structure but lacks the additional methyl substituents.

    3-Methyl-cyclohexanecarboxylic acid methyl ester: Contains one methyl substituent on the cyclohexane ring.

    Cyclohexanecarboxylic acid: The parent compound without the ester group.

Uniqueness

Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an ester functionality makes it a versatile intermediate in organic synthesis and enhances its potential biological activity.

Properties

CAS No.

834900-70-8

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3,3,6-trimethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-5-6-11(2,3)9(12)8(7)10(13)14-4/h7-8H,5-6H2,1-4H3

InChI Key

WNSFTGHWCVBPTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)OC)(C)C

Origin of Product

United States

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